3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate
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Overview
Description
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate is a chemical compound with the molecular formula C9-H5-Cl2-N3-O2.H2-O and a molecular weight of 276.09 . This compound is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of amino and dichloro substituents on the cinnoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate typically involves the following steps:
Nitration: The starting material, cinnoline, undergoes nitration to introduce nitro groups at specific positions on the ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino-substituted cinnoline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The final step involves carboxylation of the cinnoline ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Scientific Research Applications
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
- 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate
Comparison
Compared to its analogs, 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms enhance the compound’s reactivity and influence its interaction with biological targets. The dichloro derivative may also exhibit different pharmacokinetic and pharmacodynamic profiles compared to its dimethyl and fluoro counterparts.
Properties
CAS No. |
161373-48-4 |
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Molecular Formula |
C9H5Cl2N3O2 |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-amino-6,7-dichlorocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-3-6(2-5(4)11)13-14-8(7(3)12)9(15)16/h1-2H,(H2,12,13)(H,15,16) |
InChI Key |
IMBXVSYZRSVZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=NC(=C2N)C(=O)O |
Origin of Product |
United States |
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